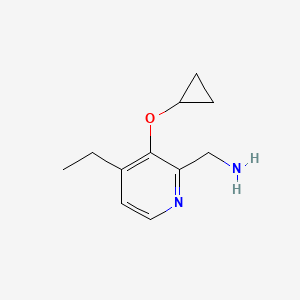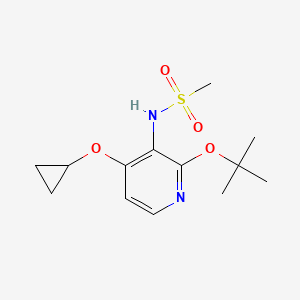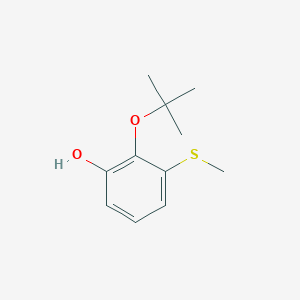
2-(Chloromethyl)-6-formylisonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-6-formylisonicotinonitrile is a chemical compound that belongs to the class of isonicotinonitriles. This compound is characterized by the presence of a chloromethyl group at the 2-position and a formyl group at the 6-position on the isonicotinonitrile ring. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-formylisonicotinonitrile typically involves the chloromethylation of 6-formylisonicotinonitrile. One common method includes the reaction of 6-formylisonicotinonitrile with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like pyridine or triethylamine. The reaction is usually carried out at low temperatures to control the reactivity and yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-6-formylisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols to form corresponding substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2-(Chloromethyl)-6-carboxyisonicotinonitrile.
Reduction: 2-(Chloromethyl)-6-hydroxymethylisonicotinonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Chloromethyl)-6-formylisonicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of probes and markers for biological studies, particularly in the labeling of biomolecules.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-6-formylisonicotinonitrile depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloromethyl-4(3H)-quinazolinone: Used as an intermediate in the synthesis of anticancer agents.
2-Chloromethyl-1,3-dioxolane: Used in the synthesis of various organic compounds.
2-Chloromethyl-5-nitroimidazole: Used as an antimicrobial agent .
Uniqueness
2-(Chloromethyl)-6-formylisonicotinonitrile is unique due to its specific substitution pattern on the isonicotinonitrile ring, which imparts distinct reactivity and properties. The presence of both chloromethyl and formyl groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H5ClN2O |
|---|---|
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
2-(chloromethyl)-6-formylpyridine-4-carbonitrile |
InChI |
InChI=1S/C8H5ClN2O/c9-3-7-1-6(4-10)2-8(5-12)11-7/h1-2,5H,3H2 |
Clé InChI |
NZSPNFUTRORMOD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CCl)C=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















